molecular formula C18H26ClN3O3 B223822 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride CAS No. 1164-33-6

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride

Cat. No. B223822
CAS RN: 1164-33-6
M. Wt: 367.9 g/mol
InChI Key: YUSPNJCGBBYBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride, also known as Phenobarbital, is a barbiturate drug that has been used for many years as a sedative, hypnotic, and anticonvulsant. It is a white crystalline powder that is soluble in water and alcohol. Phenobarbital is a controlled substance due to its potential for abuse and addiction. However, it is still used in medical settings for the treatment of seizures, insomnia, and anxiety disorders.

Mechanism Of Action

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel works by enhancing the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This results in a decrease in neuronal excitability and a reduction in seizures. 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel also enhances the activity of potassium channels, which further reduces neuronal excitability.

Biochemical And Physiological Effects

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has a number of biochemical and physiological effects. It can cause drowsiness, sedation, and respiratory depression. It can also cause liver damage and interfere with the metabolism of other drugs. Long-term use of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel can lead to tolerance and dependence.

Advantages And Limitations For Lab Experiments

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel is a useful tool for studying the mechanisms of epilepsy and other neurological disorders. It can be used to induce seizures in animal models, which allows researchers to study the underlying mechanisms of these disorders. However, 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has limitations as a research tool. Its effects can vary depending on the dose, route of administration, and duration of treatment. It can also have non-specific effects on neuronal activity, which can complicate data interpretation.

Future Directions

There are many areas of research that could benefit from further study of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel. One area of interest is the development of new barbiturate drugs with improved safety and efficacy profiles. Another area of interest is the identification of new targets for the treatment of epilepsy and other neurological disorders. Finally, there is a need for further research into the long-term effects of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel use, particularly in children.

Synthesis Methods

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel can be synthesized through a series of chemical reactions. The starting material is malonic acid, which is reacted with urea to form barbituric acid. Barbituric acid is then reacted with diethylamine and ethyl iodide to form 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel. The final product is obtained through recrystallization and purification.

Scientific Research Applications

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has been extensively studied for its anticonvulsant properties. It is commonly used in the treatment of epilepsy, particularly in children. It has been shown to reduce the frequency and severity of seizures in many patients. 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has also been studied for its sedative and hypnotic effects. It is often used in combination with other drugs to induce anesthesia and to treat insomnia.

properties

CAS RN

1164-33-6

Product Name

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c1-4-18(14-10-8-7-9-11-14)15(22)19-17(24)21(16(18)23)13-12-20(5-2)6-3;/h7-11H,4-6,12-13H2,1-3H3,(H,19,22,24);1H

InChI Key

YUSPNJCGBBYBGC-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCN(CC)CC)C2=CC=CC=C2.Cl

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCN(CC)CC)C2=CC=CC=C2.Cl

Other CAS RN

14961-85-4

synonyms

1-diethylaminoethylphenobarbital
1-diethylaminoethylphenobarbital, (R)-isomer
1-diethylaminoethylphenobarbital, (S)-isomer
DEAE-phenobarbital

Origin of Product

United States

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